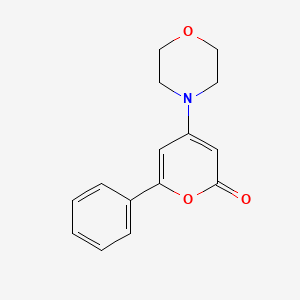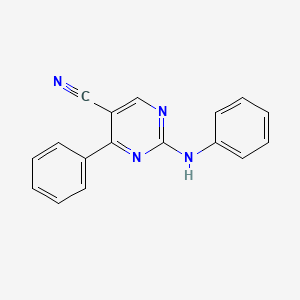
4-Nitrophenylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-nitrophénylsulfamide est un composé organique caractérisé par la présence d'un groupe nitro lié à un cycle phényle, qui est lui-même connecté à un groupe sulfamide. Ce composé est d'un intérêt particulier en raison de ses diverses applications dans divers domaines, notamment la chimie, la biologie et la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le 4-nitrophénylsulfamide peut être synthétisé par réaction du chlorure de 4-nitrophénylsulfonyle avec de l'ammoniaque ou des amines primaires. La réaction se produit généralement dans un solvant organique tel que le tétrahydrofurane à température ambiante. Le mélange réactionnel est agité pendant 24 heures, suivi de l'élimination du solvant et de la purification du produit .
Méthodes de production industrielle : Dans les milieux industriels, la synthèse du 4-nitrophénylsulfamide implique des conditions de réaction similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés garantit une qualité de produit constante et des rendements plus élevés.
Analyse Des Réactions Chimiques
Types de réactions : Le 4-nitrophénylsulfamide subit diverses réactions chimiques, notamment :
Réactifs et conditions communs :
Réduction : Borohydrure de sodium, gaz hydrogène et catalyseurs tels que le palladium ou le platine.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits :
Réduction : 4-aminophénylsulfamide.
Substitution : Divers phénylsulfamides substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 4-nitrophénylsulfamide a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Employé dans l'étude de l'inhibition enzymatique et des interactions protéiques.
Médecine : Enquête sur son potentiel en tant qu'agent antimicrobien et anticancéreux.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du 4-nitrophénylsulfamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les protéines. Le groupe nitro peut subir une réduction pour former des intermédiaires réactifs qui interagissent avec des molécules biologiques, conduisant à divers effets biochimiques. Le groupe sulfamide peut également former des liaisons hydrogène et d'autres interactions avec les protéines cibles, influençant leur activité et leur fonction .
Composés similaires :
- 4-Nitrophénylsulfonamide
- Chlorure de 4-nitrophénylsulfonyle
- 4-Nitrophénylsulfonyltryptophane
Comparaison : Le 4-nitrophénylsulfamide est unique en raison de la présence à la fois de groupes nitro et sulfamide, qui confèrent une réactivité chimique et une activité biologique distinctes. Comparé au 4-nitrophénylsulfonamide, il a un éventail d'applications plus large en chimie médicinale et en études enzymatiques. La présence du groupe sulfamide le rend également plus polyvalent en chimie organique synthétique par rapport au chlorure de 4-nitrophénylsulfonyle .
Mécanisme D'action
The mechanism of action of 4-nitrophenylsulfamide involves its interaction with specific molecular targets, such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfamide group can also form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
- 4-Nitrophenylsulfonamide
- 4-Nitrophenylsulfonyl chloride
- 4-Nitrophenylsulfonyltryptophan
Comparison: 4-Nitrophenylsulfamide is unique due to the presence of both nitro and sulfamide groups, which confer distinct chemical reactivity and biological activity. Compared to 4-nitrophenylsulfonamide, it has a broader range of applications in medicinal chemistry and enzyme studies. The presence of the sulfamide group also makes it more versatile in synthetic organic chemistry compared to 4-nitrophenylsulfonyl chloride .
Propriétés
Formule moléculaire |
C6H7N3O4S |
|---|---|
Poids moléculaire |
217.21 g/mol |
Nom IUPAC |
1-nitro-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C6H7N3O4S/c7-14(12,13)8-5-1-3-6(4-2-5)9(10)11/h1-4,8H,(H2,7,12,13) |
Clé InChI |
RAXPQAODVUNKFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


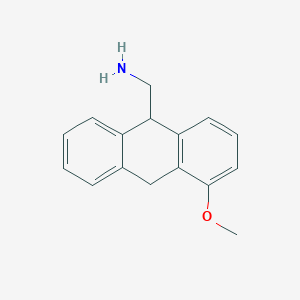
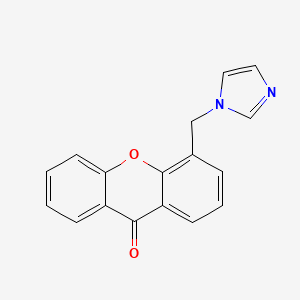

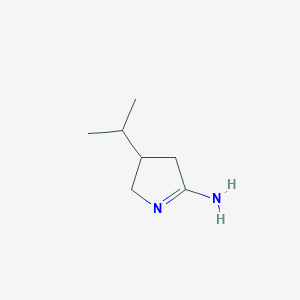
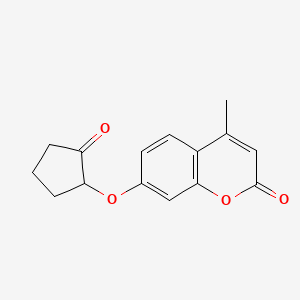
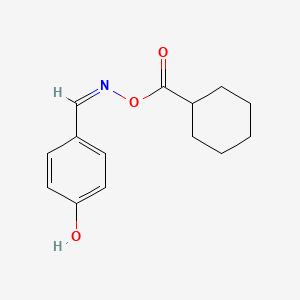
![4-Morpholin-4-yl-benzo[h]chromen-2-one](/img/structure/B10844339.png)
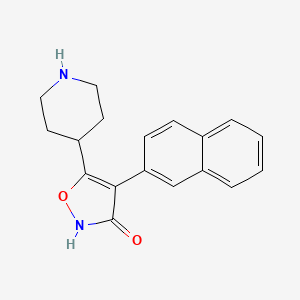
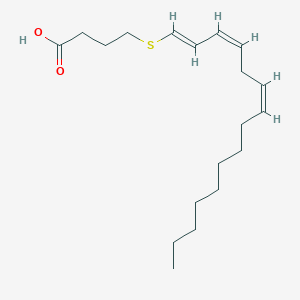
![4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B10844350.png)
